B1578838 [Met]-beta-Amyloid (1-40)

[Met]-beta-Amyloid (1-40)

Cat. No.: B1578838
M. Wt: 4461.1
Attention: For research use only. Not for human or veterinary use.
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Description

[Met]-beta-Amyloid (1-40) is a 40-amino acid peptide that serves as a critical reagent in neuroscience research, particularly for investigating the pathogenesis of Alzheimer's disease. This peptide is one of the predominant isoforms derived from the proteolytic cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase enzymes . Alongside the more aggregation-prone Aβ42, Aβ40 is a major component of the amyloid plaques that are a pathological hallmark of Alzheimer's disease brain tissue . While Aβ42 is considered more hydrophobic and amyloidogenic, Aβ40 is the most abundant form found in cerebrospinal fluid and plasma, and it is the primary constituent of vascular amyloid in cerebral amyloid angiopathy . In vitro, Aβ40 exhibits a tendency to undergo a conformational transition from disordered or α-helical states to β-sheet-rich structures, leading to the formation of soluble oligomers and insoluble amyloid fibrils . A significant body of evidence indicates that these soluble oligomeric forms, rather than the mature fibrils in plaques, may be the primary mediators of synaptic dysfunction and neurotoxicity, impairing synaptic function, disrupting neural networks, and promoting neuronal death . Research applications for [Met]-beta-Amyloid (1-40) include studies on protein aggregation kinetics, oligomer toxicity, mechanisms of synaptic failure, screening of therapeutic compounds designed to inhibit aggregation or promote clearance, and modeling the interplay between Aβ and other pathological proteins like tau . The peptide is supplied lyophilized and of high purity, ensuring consistency and reliability for your foundational research.

Properties

Molecular Weight

4461.1

sequence

MDAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Biological Synthesis and Processing of Amyloid Beta 1 40

Amyloid Precursor Protein (APP) Metabolism and Proteolytic Cleavage

[Met]-beta-Amyloid (1-40), also known as Aβ(1-40), is a peptide fragment derived from the larger, single-pass transmembrane protein, APP. rupress.orgnih.gov The generation of Aβ(1-40) is the result of a precise series of proteolytic cleavages of APP. nih.gov This process is a normal part of cellular metabolism, but its dysregulation can lead to an accumulation of Aβ peptides, a hallmark of Alzheimer's disease. nih.govcreative-diagnostics.com

Role of β-Secretase and γ-Secretase in Aβ(1-40) Generation

The production of Aβ(1-40) is initiated by the enzymatic activity of β-secretase, also known as Beta-site APP Cleaving Enzyme 1 (BACE1). frontiersin.orgembopress.org BACE1 cleaves APP at the N-terminus of the Aβ domain, resulting in the release of a soluble ectodomain (sAPPβ) and leaving a 99-amino acid C-terminal fragment (C99) anchored in the cell membrane. creative-diagnostics.comfrontiersin.orgnih.gov

This C99 fragment is then the substrate for a second proteolytic event mediated by the γ-secretase complex. nih.govnih.gov This complex, which includes presenilin proteins as its catalytic core, performs an intramembrane cleavage of C99. nih.gov The action of γ-secretase is not uniform and can occur at several positions within the transmembrane domain of C99, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ(1-40) and the more aggregation-prone Aβ(1-42). nih.govapexbt.comfrontiersin.org The cleavage that results in Aβ(1-40) is the predominant pathway, accounting for the majority of Aβ peptides produced. frontiersin.orgfrontiersin.org

Amyloidogenic versus Non-Amyloidogenic Pathways

The processing of APP can proceed via two main pathways: the amyloidogenic pathway, which generates Aβ peptides, and the non-amyloidogenic pathway, which precludes their formation. rupress.orgcell-stress.combiolegend.com

In the amyloidogenic pathway , as described above, sequential cleavage by β-secretase and γ-secretase leads to the production of Aβ(1-40) and other Aβ isoforms. creative-diagnostics.comnih.gov This pathway is thought to occur predominantly in endosomes after APP is internalized from the cell surface. frontiersin.orgcell-stress.com

Conversely, the non-amyloidogenic pathway involves the initial cleavage of APP by α-secretase. rupress.orgpnas.org This enzyme cleaves within the Aβ domain itself, thereby preventing the formation of the full-length Aβ peptide. rupress.orgembopress.org This cleavage releases a soluble ectodomain known as sAPPα and leaves a C-terminal fragment called C83. researchgate.net C83 can then be further processed by γ-secretase, but this results in the production of a shorter, non-amyloidogenic peptide called p3. cell-stress.com Under normal physiological conditions, the non-amyloidogenic pathway is the primary route for APP processing. cell-stress.com

Factors Modulating Aβ(1-40) Production

The rate of Aβ(1-40) production and the crucial ratio of Aβ(1-40) to Aβ(1-42) are not fixed but are influenced by a variety of cellular and genetic factors.

Influence of Membrane Microenvironment and Lipid Rafts

The cellular membrane, specifically specialized microdomains known as lipid rafts, plays a critical role in modulating APP processing. nih.gov Lipid rafts are dynamic regions of the plasma membrane enriched in cholesterol and sphingolipids. nih.gov Both APP and the secretases that cleave it, particularly BACE1 and the γ-secretase complex, are found to be concentrated within these rafts. nih.govfrontiersin.org

The cholesterol-rich environment of lipid rafts is believed to enhance the activity of both β- and γ-secretases, thereby promoting the amyloidogenic processing of APP and increasing the production of Aβ peptides, including Aβ(1-40). frontiersin.orgmdpi.com Conversely, depletion of membrane cholesterol has been shown to favor the non-amyloidogenic pathway by increasing α-secretase cleavage of APP. mdpi.com The physical properties of the membrane, such as the length and saturation of fatty acid chains in phospholipids (B1166683), can also directly impact γ-secretase activity and the resulting ratio of different Aβ species. nih.gov

Genetic Modifiers of Aβ(1-40) Production and Aβ(1-40)/Aβ(1-42) Ratio (e.g., Presenilin Mutations)

Genetic factors are significant determinants of Aβ production. Mutations in the genes encoding APP and the presenilin proteins (PSEN1 and PSEN2), which form the catalytic core of γ-secretase, are strongly linked to early-onset familial Alzheimer's disease. rupress.orgfrontiersin.org

Beyond the well-established familial Alzheimer's disease genes, other genetic modifiers that can influence Aβ levels have been identified through studies in mouse models of the disease. nih.govfrontiersin.org

Interactive Data Table: Key Proteins in Aβ(1-40) Synthesis

ProteinFunction in Aβ(1-40) Production
Amyloid Precursor Protein (APP)The precursor protein from which Aβ(1-40) is cleaved. rupress.orgnih.gov
β-Secretase (BACE1)The enzyme that performs the initial cleavage of APP in the amyloidogenic pathway. frontiersin.orgembopress.org
γ-SecretaseA protein complex that performs the second cleavage, generating the C-terminus of Aβ(1-40). nih.govnih.gov
PresenilinThe catalytic core of the γ-secretase complex. nih.gov
α-SecretaseAn enzyme that cleaves APP within the Aβ domain, preventing Aβ(1-40) formation. rupress.orgpnas.org

Interactive Data Table: Pathways of APP Metabolism

PathwayKey EnzymesPrimary ProductsRole in Aβ(1-40) Production
Amyloidogenicβ-Secretase, γ-SecretasesAPPβ, Aβ(1-40), Aβ(1-42), AICDGenerates Aβ(1-40). creative-diagnostics.comnih.gov
Non-Amyloidogenicα-Secretase, γ-SecretasesAPPα, p3, AICDPrevents Aβ(1-40) formation. rupress.orgcell-stress.combiolegend.com

Molecular Mechanisms of Amyloid Beta 1 40 Aggregation and Fibrillogenesis

Conformational Dynamics of Monomeric Aβ(1-40)

Monomeric Amyloid-beta (Aβ)(1-40) is intrinsically disordered, lacking a stable tertiary structure in aqueous solutions. nih.gov It exists as a dynamic ensemble of conformations, rapidly interconverting between various states. nih.gov At the beginning of the aggregation process, Aβ(1-40) is predominantly found in its monomeric form. nih.gov However, even in freshly prepared solutions, a small population of dimers can be detected. nih.gov The peptide's structure is characterized by a mix of random coil and some transient secondary structures, such as β-turns and α-helical segments. nih.gov The C-terminal two-thirds of the peptide, specifically residues 15-36, can adopt an α-helical conformation in certain environments, like in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, with a notable kink or hinge around residues 25-27. nih.gov The N-terminal region (residues 1-14) is largely unstructured and flexible, likely due to its polar nature and solvation by water. nih.govnih.gov This conformational flexibility is a crucial prerequisite for its subsequent misfolding and aggregation.

Oligomerization and Protofibril Formation of Aβ(1-40)

The aggregation of Aβ(1-40) monomers initiates a complex cascade leading to the formation of various soluble oligomeric species. These oligomers are considered to be the primary neurotoxic agents in Alzheimer's disease. nih.gov The process begins with the formation of low-molecular-weight (LMW) oligomers, including dimers and trimers, which then assemble into larger oligomeric structures. nih.govnih.gov These early oligomers can appear as spherical aggregates. nih.gov

The oligomerization of Aβ(1-40) is a dynamic process, with different pathways leading to a heterogeneous population of oligomers. nih.govmdpi.com These oligomers are often transient and metastable. nih.gov Infrared spectroscopy studies have shown that early Aβ(1-40) oligomers are characterized by an antiparallel β-sheet structure. nih.gov

As aggregation progresses, these oligomers can further assemble into larger, more elongated structures known as protofibrils. nih.govnih.gov Protofibrils are considered on-pathway intermediates in the formation of mature fibrils and are characterized by their ability to bind dyes like Congo Red and Thioflavin T (ThT), indicating the presence of ordered β-sheet structures. nih.gov Atomic force microscopy (AFM) has revealed that Aβ(1-40) can form large oligomers, sometimes referred to as amyloid-β-derived diffusible ligands (ADDLs), with heights around 9 nm and diameters of approximately 75 nm. nih.gov Concurrently, thread-like protofibrils can also be observed. nih.gov

Fibril Assembly and Structural Polymorphism of Aβ(1-40)

The final stage of Aβ(1-40) aggregation is the formation of insoluble, highly ordered amyloid fibrils. This process involves a significant conformational change from the antiparallel β-sheet structure of oligomers to a parallel β-sheet arrangement in the mature fibrils. nih.gov This transition is thought to involve the reorientation of β-strands. nih.gov The fundamental unit of the fibril is the cross-β structure, where β-strands run perpendicular to the fibril axis. pnas.org

A remarkable feature of Aβ(1-40) fibrils is their structural polymorphism, meaning they can exist in multiple distinct morphological forms even when grown under identical conditions. nih.govnih.govresearchgate.net These different fibril morphologies can exhibit variations in their twist, width, and the packing of the constituent protofilaments. nih.govresearchgate.netacs.org Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the structural diversity of Aβ(1-40) fibrils, identifying structures with two-fold or three-fold symmetry. pnas.orgpnas.org These polymorphic structures can differ in the conformation of non-β-sheet regions and the contacts between protofilaments. pnas.org The existence of different fibril polymorphs may have significant biological implications, potentially contributing to the variations observed in Alzheimer's disease pathology. nih.gov

Structural Characteristics of Aβ(1-40) Fibril Polymorphs
Fibril MorphologySymmetryKey Structural FeaturesReference
TwistedThree-foldPeriodically twisted morphology with a twist period of 120 ± 20 nm. pnas.org
Striated RibbonTwo-foldUntwisted, ribbon-like appearance. pnas.org
J-shaped ProtomerLeft-handed cross-βStabilized by distinct salt bridges (e.g., D1-K28, R5-E22). mdpi.com

Environmental and Molecular Modulators of Aβ(1-40) Aggregation

The aggregation of Aβ(1-40) is highly sensitive to a variety of environmental and molecular factors that can significantly influence the kinetics and pathway of fibrillogenesis.

Role of Metal Ions in Aβ(1-40) Fibrillogenesis

Metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), are known to play a significant role in modulating Aβ(1-40) aggregation. acs.orgnih.gov Elevated concentrations of these metal ions have been found in amyloid plaques. nih.gov The interaction of metal ions with Aβ(1-40) can alter its structure and charge, thereby affecting the aggregation process. acs.org

At high concentrations, both Zn²⁺ and Cu²⁺ tend to promote the formation of amorphous aggregates rather than ordered fibrils. acs.org However, at lower, substoichiometric concentrations, they can accelerate fibril formation. researchgate.net The effect of metal ions is specific to the ion . For instance, molecular dynamics simulations suggest that Zn²⁺ binding to Aβ(1-40) can promote a β-hairpin structure, which may facilitate aggregation. rsc.orgrsc.org In contrast, Cu²⁺ interaction can lead to different conformational changes. rsc.orgrsc.org The binding of metal ions has a significant impact on the nucleation phase of aggregation. acs.org It has been reported that copper can induce the production of Aβ oligomers. researchgate.net

Effects of Metal Ions on Aβ(1-40) Aggregation
Metal IonEffect on AggregationMechanismReference
Zinc (Zn²⁺)Promotes amorphous aggregates at high concentrations; can accelerate fibril formation at low concentrations.Induces a β-hairpin conformation, increasing hydrophobic contacts. acs.orgrsc.orgrsc.org
Copper (Cu²⁺)Promotes amorphous aggregates at high concentrations; can accelerate fibril formation at low concentrations.Can induce structural changes and promote oligomer formation. acs.orgresearchgate.netrsc.orgrsc.org
Iron (Fe²⁺/Fe³⁺)Can accelerate amyloid formation.Acts as a seeding factor for aggregation. nih.govacs.org
Calcium (Ca²⁺)Catalyzes the formation of oligomers.Promotes oligomer formation over fibril formation. plos.org

Influence of pH and Concentration on Aβ(1-40) Assembly

The aggregation of Aβ(1-40) is highly dependent on both its concentration and the pH of the surrounding environment. Aggregation is a concentration-dependent process, with higher peptide concentrations generally leading to faster aggregation rates. nih.govrsc.org The process often exhibits a lag phase, which is characteristic of a nucleation-dependent mechanism. acs.org

The pH of the solution can significantly influence the charge state of the Aβ(1-40) peptide, thereby affecting its aggregation propensity. Slightly acidic pH conditions, similar to those found in endosomes, can enhance the disruption of membranes containing acidic phospholipids (B1166683) by Aβ. researchgate.net Changes in pH can modulate the transformation of oligomers to protofibrils and subsequently to mature fibrils. researchgate.net

Interaction with Biological Membranes and Surface-Catalyzed Aggregation

Biological membranes, particularly those rich in certain lipids, can act as catalytic surfaces for Aβ(1-40) aggregation. nih.gov The interaction of Aβ(1-40) with lipid bilayers can induce conformational changes in the peptide and facilitate the aggregation process, even at physiologically low concentrations where spontaneous aggregation in solution is not observed. nih.gov

Aβ(1-40) has been shown to interact strongly with anionic lipid membranes. nih.govmdpi.com This interaction can begin with the tight binding of monomeric Aβ(1-40) to the membrane, followed by the formation of oligomers within the membrane itself. nih.gov The composition of the membrane is a critical factor. For instance, lipid rafts, which are microdomains rich in cholesterol and sphingolipids, are considered important sites for Aβ aggregation. acs.orgnih.gov Cholesterol has been shown to enhance the rate of fibril formation by accelerating the nucleation of Aβ. mdpi.com The presence of gangliosides, such as GM1, in membranes can also catalyze Aβ oligomerization. researchgate.netmdpi.com

The interaction with membranes can lead to membrane disruption, which is considered a major factor in the cytotoxicity associated with Aβ. nih.gov The aggregation process on the membrane surface can alter the membrane's structure and integrity. frontiersin.org

Cellular and Subcellular Interactions of Amyloid Beta 1 40 and Associated Mechanisms of Neurotoxicity

Aβ(1-40) Interaction with Neuronal and Glial Cell Membranes

The initial contact of extracellular Aβ(1-40) with neuronal and glial cells occurs at the plasma membrane, a critical interface that governs cellular homeostasis. Aβ(1-40) can bind to a variety of molecules on the cell surface, including lipids, proteins, and proteoglycans. nih.gov This binding is not a passive event; it actively influences membrane properties and can initiate downstream toxic signaling pathways. The interaction is influenced by the peptide's aggregation state, with both soluble and fibrillar forms of Aβ demonstrating the capacity to bind to cell membranes. nih.gov

The composition of the membrane itself plays a crucial role in mediating these interactions. For instance, the presence of gangliosides, a type of lipid, can enhance the binding and subsequent aggregation of Aβ(1-40) on the membrane surface. nih.govnih.gov Similarly, negatively charged lipids promote the association of Aβ(1-40) with membranes. mdpi.comucl.ac.be The binding of Aβ to membrane lipids can facilitate its fibrillation, which in turn disrupts membrane structure and function. nih.gov

Aβ(1-40) has been shown to interact with a number of membrane proteins, which can act as receptors or binding sites. These include the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), integrins, and the receptor for advanced glycosylation end-products (RAGE), among others. nih.gov The interaction with these proteins can trigger various cellular responses, including inflammation and altered signaling cascades. nih.govfrontiersin.org

Membrane Disruption and Pore Formation by Aβ(1-40) Aggregates

A primary mechanism of Aβ(1-40) neurotoxicity involves the physical disruption of the cell membrane. Aggregates of Aβ(1-40) can compromise membrane integrity through several proposed pathways. One significant mechanism is the formation of ion channel-like pores. nih.govnih.govplos.org These pores can disrupt the delicate ionic balance across the neuronal membrane, leading to uncontrolled ion flux, particularly of calcium ions. mdpi.com

The process of membrane disruption by Aβ(1-40) can be a two-step event. Initially, freshly dissolved Aβ(1-40) can form small, ion-selective pores. This is followed by a more extensive, nonspecific fragmentation of the membrane as amyloid fibers form on its surface. nih.gov The presence of gangliosides has been observed to enhance both of these disruptive processes. nih.gov

The formation of these pores is thought to be a key contributor to the cytotoxic effects of Aβ oligomers. plos.org Studies have shown a strong correlation between the ability of Aβ oligomers to form pores and their toxicity. plos.org The structure of these pores is believed to be composed of β-sheet-rich Aβ assemblies. acs.org

Table 1: Mechanisms of Aβ(1-40)-Induced Membrane Disruption
MechanismDescriptionKey FactorsReferences
Pore FormationFormation of ion channel-like structures by Aβ aggregates, leading to unregulated ion flux.Aβ oligomer size (tetramer to 13-mer), β-sheet conformation. nih.govplos.orgacs.org
Membrane FragmentationNonspecific disruption and fragmentation of the lipid bilayer during amyloid fiber formation.Presence of gangliosides, ongoing Aβ aggregation. nih.gov
Carpet-like MechanismAβ peptides accumulate on the membrane surface, disrupting its integrity in a detergent-like manner.Peptide concentration, lipid composition. frontiersin.org

Modulation of Membrane Fluidity by Aβ(1-40)

Beyond overt disruption, Aβ(1-40) can also alter the biophysical properties of the cell membrane, specifically its fluidity. The effect of Aβ(1-40) on membrane fluidity appears to be complex and can depend on factors such as the specific brain region and the cholesterol content of the membrane. nih.gov

Some studies have reported that Aβ(1-40) increases the fluidity of synaptic plasma membranes in the cerebral cortex and hippocampus. nih.gov This alteration in fluidity can have significant consequences for the function of membrane-embedded proteins, such as receptors and enzymes, thereby affecting cellular signaling and function. nih.gov Conversely, other studies have noted a decrease in membrane fluidity in the presence of Aβ peptides. researchgate.net This discrepancy may be due to differences in experimental conditions, including peptide concentration and the specific membrane model used. The interaction of Aβ with membrane lipids is thought to be a key factor in these fluidity changes. nih.gov

Intracellular Accumulation and Trafficking of Aβ(1-40) Species

While historically known for its extracellular plaques, there is growing evidence that Aβ peptides, including Aβ(1-40), accumulate inside neurons. frontiersin.org This intracellular accumulation is considered an early and critical event in the progression of Alzheimer's disease, potentially preceding the formation of extracellular plaques and neurofibrillary tangles. frontiersin.org

The mechanisms by which Aβ(1-40) enters the cell are still under investigation, but endocytosis is believed to play a significant role. nih.gov The α7 nicotinic acetylcholine receptor has been implicated in facilitating the internalization and subsequent intracellular accumulation of Aβ, particularly the Aβ(1-42) isoform. nih.gov Once inside the cell, Aβ can be found in various compartments, including the cytosol, endosomes, and even the nucleus. biolegend.com

Studies have shown that certain metabolic disorders, such as mucopolysaccharidoses which involve the accumulation of glycosaminoglycans, are associated with increased intracellular levels of Aβ(1-40). nih.gov This suggests a link between cellular metabolism and the processing and clearance of Aβ. The accumulation of Aβ(1-40) within the cytoplasm is thought to contribute to cellular dysfunction and death. nih.gov

Aβ(1-40) Interactions with Intracellular Components and Organelles

Once inside the cell, Aβ(1-40) can interact with a variety of intracellular components and organelles, leading to widespread cellular dysfunction. These interactions are a key aspect of Aβ-induced neurotoxicity.

Association with Cytoskeletal Proteins and Endoplasmic Reticulum

The cytoskeleton, which provides structural support to the neuron and is essential for processes like axonal transport, is a target of Aβ. Interactions between Aβ and cytoskeletal proteins can lead to disruptions in neuronal structure and function.

The endoplasmic reticulum (ER) is another critical organelle affected by Aβ. The ER is involved in protein synthesis and folding, as well as calcium homeostasis. Aβ has been shown to induce ER stress. nih.gov ER stress can, in turn, promote the production of Aβ peptides, creating a detrimental feedback loop. nih.gov Furthermore, Aβ can increase the physical contact between the ER and mitochondria, which can have significant consequences for mitochondrial function and the formation of autophagosomes. nih.gov

Effects on Mitochondrial Function

Mitochondria, the powerhouses of the cell, are particularly vulnerable to the toxic effects of Aβ. A growing body of evidence suggests that mitochondrial dysfunction is a central event in Aβ-induced neurotoxicity. nih.gov Aβ peptides can accumulate within mitochondria, providing a direct link to their detrimental effects. nih.govmdpi.com

Aβ(1-40) has been shown to have several adverse effects on mitochondrial function. It can impair mitochondrial respiration, leading to decreased ATP production and an energy deficit within the cell. nih.govnih.gov Specifically, Aβ can inhibit the activity of key enzymes in the electron transport chain, such as cytochrome c oxidase. nih.gov

Furthermore, Aβ(1-40) can increase the production of reactive oxygen species (ROS) by mitochondria, leading to oxidative stress. mdpi.com It can also promote the opening of the mitochondrial permeability transition pore, which can trigger apoptosis, or programmed cell death. nih.gov The combination of energy failure, oxidative stress, and the initiation of apoptotic pathways makes mitochondrial dysfunction a critical mechanism of Aβ(1-40)-mediated neurotoxicity. nih.govfrontiersin.org

Table 2: Effects of Aβ(1-40) on Mitochondrial Function
Mitochondrial ParameterEffect of Aβ(1-40)ConsequenceReferences
RespirationInhibition of respiratory chain enzymes (e.g., cytochrome c oxidase)Decreased ATP production, energy failure nih.gov
Reactive Oxygen Species (ROS)Increased productionOxidative stress, cellular damage mdpi.com
Mitochondrial Permeability Transition Pore (mPTP)Increased openingRelease of pro-apoptotic factors, initiation of cell death nih.gov
Mitochondrial Membrane PotentialDecreasedImpaired mitochondrial function mdpi.com

Amyloid Beta 1 40 Clearance and Degradation Pathways

Enzymatic Degradation of Aβ(1-40) in the Brain

The proteolytic breakdown of Aβ is a major pathway for its clearance from the brain. A variety of proteases, collectively known as Aβ-degrading enzymes (AβDEs), are capable of catabolizing Aβ peptides into smaller, non-toxic fragments. These enzymes are found in different cellular compartments and include metalloendopeptidases, serine proteases, and cysteine proteases.

Role of Major Aβ-Degrading Enzymes (e.g., Neprilysin, Insulin-Degrading Enzyme)

Among the numerous AβDEs, Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) are considered two of the most significant contributors to Aβ(1-40) degradation.

Neprilysin (NEP) is a 97 kDa, membrane-bound zinc metalloendopeptidase primarily expressed in neurons, particularly at presynaptic terminals. jneurosci.org It is highly efficient at degrading monomeric forms of Aβ. frontiersin.org Studies have shown that NEP degrades Aβ(1-40) monomers more effectively than the more aggregation-prone Aβ(1-42) isoform. frontiersin.org Genetic deletion of NEP in mice leads to elevated brain levels of both Aβ(1-40) and Aβ(1-42), highlighting its crucial role in regulating Aβ homeostasis in vivo. frontiersin.org Conversely, increasing NEP expression has been demonstrated to reduce Aβ accumulation. jci.org The enzyme cleaves Aβ at multiple sites, breaking it down into smaller, less toxic peptides. jci.org

Insulin-Degrading Enzyme (IDE) , also known as insulysin, is a 110 kDa thiol zinc-metalloendopeptidase found in the cytosol, peroxisomes, endosomes, and on the cell surface of neurons and microglia. aginganddisease.orgmdpi.com As its name suggests, IDE's primary substrate is insulin (B600854), but it also effectively degrades a variety of other peptides, including Aβ(1-40). aginganddisease.orgnih.gov The degradation of Aβ by IDE can be competitively inhibited by insulin. aginganddisease.org IDE degrades both Aβ(1-40) and Aβ(1-42), and studies using brain extracts have shown that a significant portion of Aβ degradation can be attributed to IDE activity. nih.gov Some research indicates that IDE activity may be reduced in the brains of individuals with Alzheimer's disease, potentially contributing to Aβ accumulation. nih.gov

Table 1: Major Aβ(1-40)-Degrading Enzymes

Enzyme Type Primary Location Key Characteristics
Neprilysin (NEP) Zinc Metalloendopeptidase Neuronal membranes (presynaptic) Highly efficient in degrading monomeric Aβ(1-40). frontiersin.org Its activity is crucial for controlling physiological Aβ levels. jci.org
Insulin-Degrading Enzyme (IDE) Thiol Zinc-Metalloendopeptidase Cytosol, endosomes, cell surface (neurons, microglia) Degrades both insulin and Aβ. aginganddisease.org Its Aβ-degrading activity can be competitively inhibited by insulin. aginganddisease.org

Lysosomal and Proteasomal Degradation Mechanisms

Beyond specific Aβ-degrading enzymes in the extracellular space or on the cell surface, intracellular degradation pathways are vital for clearing Aβ that has been taken up by cells.

The endosomal-lysosomal pathway is a primary route for the degradation of internalized Aβ. Following endocytosis, Aβ is transported to lysosomes, which contain a variety of acidic hydrolases known as cathepsins. These enzymes, including cathepsin B, D, and L, can break down Aβ peptides. nih.gov Studies have shown that inhibiting lysosomal enzymes leads to an accumulation of internalized Aβ(1-40), confirming the importance of this pathway. nih.gov However, the efficiency of lysosomal degradation can be influenced by the aggregation state of Aβ. Fibrillar forms of Aβ, particularly those formed at neutral pH, are more resistant to degradation by lysosomal enzymes compared to monomeric forms. nih.govmdpi.com

The ubiquitin-proteasome system (UPS) is another major intracellular protein degradation pathway, primarily responsible for breaking down short-lived and misfolded ubiquitinated proteins. While its role in direct Aβ degradation is debated, some evidence suggests that the 20S proteasome subunit is capable of degrading Aβ peptides. mdpi.com However, other studies indicate that the proteasome may not be the main degradation route for Aβ precursor protein (APP) fragments under normal conditions. jci.org It has been shown that Aβ(1-40) can trigger the proteasomal degradation of other proteins, such as the efflux transporter P-glycoprotein at the blood-brain barrier, indirectly affecting Aβ clearance. nih.gov The accumulation of Aβ aggregates has also been proposed to impair proteasome function, which could contribute to broader cellular dysfunction. mdpi.com

Receptor-Mediated Aβ(1-40) Clearance Mechanisms

The transport of Aβ(1-40) across the blood-brain barrier (BBB) and its uptake into various brain cells for degradation are largely mediated by specific cell surface receptors. These receptors play a dual role, contributing to both the clearance of Aβ from the brain and, in some cases, its influx from the periphery.

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1)-Mediated Endocytosis

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) is a large endocytic receptor expressed on neurons, astrocytes, and prominently on the abluminal (brain-facing) side of brain capillary endothelial cells. nih.govjci.org It is a key player in the clearance of Aβ from the brain parenchyma into the circulation. jci.org LRP1 mediates the removal of Aβ(1-40) by binding to it, either directly or indirectly via chaperone proteins like apolipoprotein E (ApoE), and facilitating its endocytosis and subsequent transcytosis across the BBB. jci.orgnih.gov The half-time for the efflux of Aβ(1-40) across the BBB is significantly faster than clearance by the bulk flow of interstitial fluid, underscoring the importance of this transport system. jci.org In addition to its role at the BBB, LRP1 on astrocytes mediates the uptake and degradation of Aβ. jneurosci.org Deletion of LRP1 in astrocytes impairs Aβ clearance and exacerbates its accumulation in mouse models. jneurosci.org

Receptor for Advanced Glycation Endproducts (RAGE) Interactions and Internalization

The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand receptor of the immunoglobulin superfamily found on neurons, glial cells, and the luminal (blood-facing) side of the BBB endothelium. pnas.orgnih.gov In contrast to LRP1, RAGE is primarily responsible for the influx of circulating Aβ(1-40) from the blood into the brain. pnas.org Binding of Aβ to RAGE on the surface of neurons and endothelial cells triggers its internalization through an endocytosis-like process. pnas.orgbiomolther.org This interaction can lead to cellular stress, including the activation of downstream signaling pathways like p38 MAPK and the generation of reactive oxygen species. nih.govbiomolther.org The binding affinity of RAGE for Aβ(1-40) is in the nanomolar range, and this interaction facilitates the transport of the peptide into brain cells, where it can accumulate and contribute to mitochondrial dysfunction. mdpi.combiomolther.org

Table 2: Key Receptors in Aβ(1-40) Clearance and Transport

Receptor Location on BBB Primary Function Regarding Aβ(1-40) Consequence of Interaction
LRP1 Abluminal (Brain Side) Efflux from brain to blood; Cellular uptake Aβ(1-40) clearance from the brain parenchyma. jneurosci.orgjci.org
RAGE Luminal (Blood Side) Influx from blood to brain; Cellular uptake Transport of Aβ(1-40) into the brain; cellular stress. pnas.orgbiomolther.org

Role of Glial Cells in Aβ(1-40) Phagocytosis and Clearance

Glial cells, including microglia and astrocytes, are the resident immune and support cells of the central nervous system and play a crucial role in clearing cellular debris and pathological proteins, including Aβ.

Microglia , as the brain's professional phagocytes, are central to the clearance of both soluble and fibrillar forms of Aβ. nih.govnih.gov They express a variety of surface receptors, including scavenger receptors (SR-A, CD36) and Toll-like receptors (TLRs), that recognize and bind Aβ, initiating phagocytosis. mdpi.comnih.gov Upon internalization, Aβ is trafficked to lysosomes for degradation. mdpi.com While microglia are capable of clearing Aβ, their phagocytic function can become impaired with aging and in the chronic inflammatory environment associated with neurodegenerative diseases. nih.govrsc.org In some contexts, factors like high-mobility group box protein 1 (HMGB1), which can accumulate on Aβ plaques, may inhibit the degradation of internalized Aβ(1-40) by microglia. nih.gov

Astrocytes also actively participate in the phagocytosis and degradation of Aβ. mdpi.com They can internalize Aβ through various mechanisms, including receptor-mediated endocytosis involving LRP1. frontiersin.orgnih.gov Once inside the astrocyte, Aβ is targeted for lysosomal degradation. Furthermore, astrocytes contribute to extracellular Aβ clearance by secreting Aβ-degrading enzymes, such as NEP and matrix metalloproteinases (MMPs). frontiersin.org Astrocytic endfeet surround blood vessels and are involved in the perivascular drainage of Aβ from the brain parenchyma. While reactive astrocytes found near plaques can form a barrier to restrict plaque growth, their ability to efficiently clear the deposits may be limited. aginganddisease.org

Aβ(1-40) Transport Across the Blood-Brain Barrier (BBB)

The transport of amyloid-beta (Aβ) peptides, particularly the major soluble form Aβ(1-40), across the blood-brain barrier (BBB) is a critical process in maintaining brain homeostasis. This bidirectional transport is mediated by specific receptors and transporters on the endothelial cells that form the BBB. An imbalance in this transport system, favoring influx over efflux, is believed to contribute to the accumulation of Aβ in the brain, a key pathological hallmark of Alzheimer's disease. The primary mechanisms involve receptor-mediated transcytosis, a process where the peptide is moved across the cell from one side to the other.

The main efflux transporter, responsible for moving Aβ(1-40) from the brain to the blood, is the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1). qmul.ac.uknih.govmdpi.comfrontiersin.orgbiorxiv.org Conversely, the Receptor for Advanced Glycation End Products (RAGE) is the principal receptor mediating the influx of Aβ(1-40) from the blood into the brain. mdpi.combiorxiv.orgnih.govnih.govelsevier.es

Efflux from Brain to Blood: The Role of LRP1

LRP1 is a large endocytic receptor highly expressed on the abluminal (brain-facing) side of brain capillary endothelial cells. nih.gov It plays a crucial role in clearing Aβ from the brain's interstitial fluid (ISF). qmul.ac.uknih.gov The process involves LRP1 binding to soluble Aβ(1-40), either directly or in complex with ligands like apolipoprotein E (apoE) and α2-macroglobulin, and internalizing it through endocytosis for subsequent transport across the endothelial cell into the bloodstream. qmul.ac.ukbiorxiv.org

Research has shown that this efflux mechanism is rapid and saturable. In young mice, the half-life for the elimination of Aβ(1-40) from the brain was found to be as short as 25 minutes. qmul.ac.uk The transport system becomes half-saturated at an Aβ(1-40) concentration of 15.3 nM, with maximal transport capacity reached between 70 nM and 100 nM. qmul.ac.ukbiorxiv.org This suggests that at the higher Aβ concentrations found in Alzheimer's disease, this clearance system may become overwhelmed, contributing to peptide accumulation. qmul.ac.uk The efficiency of this clearance is also age-dependent; older animals show reduced clearance rates, which correlates with a decrease in the vascular expression of LRP1. qmul.ac.ukbiorxiv.org

Influx from Blood to Brain: The Role of RAGE

RAGE, a multiligand receptor of the immunoglobulin superfamily, is expressed on the luminal (blood-facing) side of the BBB endothelium. biorxiv.orgnih.gov It mediates the transport of circulating Aβ(1-40) into the brain. mdpi.comnih.govelsevier.es Studies using in vitro models of the human BBB have demonstrated that the binding of Aβ(1-40) is polarized to the apical (luminal) side and that this binding can be significantly inhibited by antibodies against RAGE. nih.gov The transport across the endothelial monolayer is asymmetrical, favoring the apical-to-basolateral (blood-to-brain) direction, and is a saturable process. nih.gov In conditions like Alzheimer's disease, the expression of RAGE at the BBB is upregulated, which could lead to an increased influx of Aβ from the periphery, further exacerbating its accumulation in the brain. mdpi.com

Impact of Methionine-35 Oxidation on Transport

The methionine residue at position 35 of the Aβ peptide (Met35) is highly susceptible to oxidation, a modification prevalent under conditions of oxidative stress associated with Alzheimer's disease. qmul.ac.uknih.gov While direct studies on the transport kinetics of methionine-oxidized Aβ(1-40) ([Met]-beta-Amyloid (1-40)) are limited, research indicates that oxidative damage can significantly impair the clearance process. Studies have found that soluble LRP1 (sLRP1) in the plasma of Alzheimer's patients is often highly oxidized. frontiersin.orgresearchgate.net This oxidation of the transporter itself results in a lower binding affinity for Aβ, which would consequently reduce the efficiency of its peripheral clearance. frontiersin.orgresearchgate.net Furthermore, the LRP1 protein has been found to be oxidatively modified within the brain tissue of individuals with Alzheimer's disease, suggesting a direct impairment of the BBB's efflux machinery. nih.gov This evidence strongly suggests that methionine oxidation, both of the Aβ peptide and its clearance receptors, contributes to the reduced brain efflux of Aβ(1-40).

Data Tables

Table 1: Kinetic Parameters of Aβ(1-40) Transport Across the BBB

ParameterValueSpecies/ModelDescriptionReference(s)
Efflux Half-Life (t½) ≤ 25 minutesYoung MiceTime for 50% of Aβ(1-40) to be cleared from the brain. qmul.ac.uk
Efflux Half-Saturation (Km) 15.3 nMYoung MiceConcentration at which the LRP1-mediated efflux rate is half of its maximum. qmul.ac.ukbiorxiv.org
Influx Half-Saturation (Km) 45 ± 9 nMHuman BBB in vitro modelConcentration at which RAGE-mediated influx is half of its maximum. nih.gov
Influx Max Velocity (Vmax) 2.10 ± 0.35 pmol/min/mgHuman BBB in vitro modelMaximum rate of RAGE-mediated Aβ(1-40) transport into the brain. nih.gov

Table 2: Key Receptors in Aβ(1-40) BBB Transport

ReceptorLocation on BBBPrimary FunctionEffect of AD PathologyReference(s)
LRP1 Abluminal (Brain Side)Efflux (Brain to Blood)Expression decreases with age; can be oxidatively modified, reducing Aβ binding. qmul.ac.uknih.govfrontiersin.orgbiorxiv.org
RAGE Luminal (Blood Side)Influx (Blood to Brain)Expression is upregulated, potentially increasing Aβ influx. mdpi.comnih.govelsevier.es
P-glycoprotein (P-gp) Luminal (Blood Side)Efflux (Brain to Blood)Cooperates with LRP1 for Aβ efflux; expression may be reduced in AD. nih.govnih.gov

Methodological Approaches in Amyloid Beta 1 40 Research

In Vitro Experimental Models for Aβ(1-40) Studies

In vitro models are fundamental for dissecting the molecular mechanisms of Aβ(1-40) aggregation and toxicity in controlled environments. These systems range from cellular models that mimic the biological context to simplified synthetic membranes that isolate specific peptide-lipid interactions.

Cell culture systems are indispensable tools for investigating the neurotoxic effects of Aβ(1-40). mdpi.com Various cell lines, including primary neurons and immortalized neuroblastoma cells, are used to model the neuronal environment. mdpi.com For instance, the human neuroblastoma SH-SY5Y cell line is frequently used to study the toxic effects of Aβ peptides. researchgate.netplos.org Studies have shown that differentiated, neuron-like SH-SY5Y cells are more susceptible to Aβ-induced toxicity than their undifferentiated counterparts, highlighting the importance of using models that closely resemble mature neurons. researchgate.netplos.org

Another commonly used model is the PC12 cell line, derived from a rat adrenal medulla pheochromocytoma. nih.gov These cells can be differentiated to exhibit neuron-like characteristics and are used to assess Aβ(1-40)-induced neurotoxicity. frontiersin.org Research has also utilized Chinese hamster ovary (CHO) cells that are engineered to overexpress the amyloid precursor protein (APP), leading to the production of Aβ peptides, including Aβ(1-40). mdpi.comacs.org These models are crucial for studying the cellular processing of APP and the subsequent secretion and aggregation of Aβ peptides. acs.org Furthermore, primary human neurons derived from the cerebral cortex offer a highly relevant system for exploring AD-related pathology, including the effects of Aβ accumulation. nih.gov

Common Cell Lines in Aβ(1-40) Research

Cell LineOriginKey Application in Aβ(1-40) ResearchReference
SH-SY5YHuman NeuroblastomaStudying neurotoxicity and apoptosis induced by Aβ peptides. researchgate.netplos.org
PC12Rat PheochromocytomaAssessing Aβ(1-40) toxicity and neuronal cell death. nih.govfrontiersin.org
CHO (e.g., 7PA2)Chinese Hamster OvaryModeling APP processing and secretion of Aβ peptides. mdpi.comacs.org
Primary Human NeuronsHuman Cerebral CortexInvestigating AD pathology in a physiologically relevant human model. nih.gov
N2aMouse NeuroblastomaInvestigating AβPP processing and molecular mechanisms of plaque formation. nih.gov

The interaction between Aβ(1-40) and neuronal membranes is considered a critical step in its aggregation and toxicity cascade. nih.gov Synthetic membrane systems and liposomes provide simplified, controllable models to study these interactions. nih.gov These models mimic the lipid bilayer of cell membranes and allow researchers to investigate how factors like lipid composition, membrane curvature, and surface charge influence Aβ(1-40) binding and aggregation. nih.govnih.gov

Studies have shown that liposomes can significantly accelerate the fibrillation of Aβ(1-40). nih.gov The size of the liposomes, which determines membrane curvature, plays a crucial role; smaller liposomes (≤50 nm) were found to significantly shorten the lag time for fibrillation by accelerating the nucleation step. nih.gov The lipid composition is also a key factor. For example, the presence of anionic phospholipids (B1166683) or ganglioside GM1 in liposomes can enhance the binding and aggregation of Aβ. cnr.it Techniques such as Isothermal Titration Calorimetry (ITC) and Small Angle X-ray Scattering (SAXS) are used to study the thermodynamics of Aβ-liposome interactions and the resulting structural changes in the lipid bilayer. cnr.it Minimalist blood-brain barrier mimics have also been developed using synthetic lipids like POPC, POPG, cholesterol, and GM1 to gain atomic-level insight into membrane-induced Aβ(1-40) aggregation. acs.orgnih.gov

Biophysical Techniques for Aβ(1-40) Structure and Aggregation Analysis

A variety of biophysical techniques are employed to characterize the structure of Aβ(1-40) at different stages of aggregation, from soluble monomers to mature amyloid fibrils. These methods provide detailed information on the peptide's conformation, morphology, and assembly kinetics. researchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution structural information on Aβ(1-40) in both its soluble and fibrillar states. rpeptide.comnih.gov Solution-state NMR is used to study the conformation of Aβ(1-40) monomers and early-stage, non-fibrillar oligomers. semanticscholar.org

Solid-state NMR (ssNMR) is particularly crucial for elucidating the structure of insoluble Aβ(1-40) fibrils. nih.govumassmed.edu ssNMR studies have been instrumental in establishing the core structure of the fibrils, revealing a parallel, in-register cross-β-sheet architecture. nih.govnih.gov This technique provides data on dihedral angles and inter-atomic distances, which are used to build detailed 3D models of the fibril structure. pnas.orgumassmed.edu For instance, ssNMR has revealed that Aβ(1-40) fibrils can exist in different polymorphic forms, meaning they can adopt multiple distinct three-dimensional structures. nih.gov

Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques used to visualize the morphology of Aβ(1-40) aggregates. researchgate.netumassmed.edu Transmission Electron Microscopy (TEM) provides detailed images of mature fibrils, revealing their characteristic unbranched, elongated appearance. frontiersin.orgpnas.orgresearchgate.net Cryo-electron microscopy (cryo-EM), a specialized form of EM, allows for the 3D reconstruction of fibril structures at near-atomic resolution, confirming the cross-β core organization. pnas.orgumassmed.edu

AFM is used to image Aβ(1-40) aggregation in real-time in aqueous environments, providing three-dimensional topographical information. diva-portal.orgnih.gov This technique can visualize the entire aggregation pathway, from initial oligomers and protofibrils to the formation of mature fibrils. diva-portal.orgnih.gov High-resolution AFM (HR-AFM) can even identify and quantify different fibril polymorphs within a single sample by analyzing their volume-per-length. nih.gov Time-lapse AFM studies have provided insights into the dynamics of fibril growth, showing how fibrils elongate and interact with one another. frontiersin.orgpnas.org

Microscopy Techniques for Aβ(1-40) Analysis

TechniqueAbbreviationInformation ObtainedReference
Transmission Electron MicroscopyTEMHigh-resolution 2D images of fibril morphology and structure. frontiersin.orgpnas.org
Cryo-Electron MicroscopyCryo-EM3D reconstruction of fibril structures at near-atomic resolution. umassmed.edupnas.org
Atomic Force MicroscopyAFM3D topographical images of aggregates; real-time visualization of fibrillation. diva-portal.orgnih.gov
High-Resolution Atomic Force MicroscopyHR-AFMIdentification and quantification of fibril polymorphs. nih.gov

X-ray fiber diffraction is a key method for analyzing the structure of insoluble, ordered fibers like Aβ(1-40) fibrils. springernature.com This technique has been fundamental in identifying the characteristic "cross-β" pattern of amyloid fibrils. umassmed.edu The diffraction pattern shows a strong reflection at 4.7 Å, corresponding to the spacing between β-strands along the fibril axis, and another reflection at approximately 10 Å, representing the distance between the β-sheets. nih.govresearchgate.net These signature reflections are hallmarks of the amyloid structure. springernature.com

Circular Dichroism (CD) spectroscopy is used to monitor changes in the secondary structure of Aβ(1-40) during aggregation. umassmed.edunih.gov In its monomeric state, Aβ(1-40) typically exhibits a random coil or α-helical conformation, characterized by a negative band around 200 nm in the CD spectrum. nih.gov Upon aggregation, the peptide undergoes a conformational transition to a predominantly β-sheet structure. nih.gov This is observed in the CD spectrum as the appearance of a characteristic negative band around 218 nm, allowing for the kinetics of fibril formation to be tracked. researchgate.netumassmed.edu

Fluorescence-Based Assays (e.g., Thioflavin T, FRET, FCS)

Fluorescence-based assays are pivotal in studying the aggregation kinetics and conformational changes of [Met]-beta-Amyloid (1-40), offering high sensitivity and real-time monitoring capabilities.

Thioflavin T (ThT) is a widely used fluorescent dye for monitoring amyloid fibril formation. nih.gov The assay's principle lies in the significant increase in ThT's fluorescence emission when it binds to the β-sheet structures characteristic of amyloid fibrils. eurogentec.comanaspec.com This method is routinely employed to study the kinetics of Aβ(1-40) aggregation and to screen for potential aggregation inhibitors. eurogentec.comanaspec.com However, it's important to note that ThT primarily detects mature fibrils and may not be as sensitive to early-stage oligomers or prefibrillar aggregates. nih.gov Furthermore, some studies suggest that ThT itself can influence the aggregation process of Aβ(1-40), potentially promoting fibril formation. nih.govacs.org

Förster Resonance Energy Transfer (FRET) provides a more nuanced view of the early stages of Aβ(1-40) aggregation by measuring the distance between two fluorescently labeled molecules. In this technique, Aβ(1-40) peptides are labeled with a donor fluorophore and an acceptor fluorophore. When these labeled peptides come into close proximity during oligomerization, energy is transferred from the donor to the acceptor, resulting in a detectable change in fluorescence. rsc.org This allows for the study of monomer-monomer interactions and the formation of small oligomers in solution. rsc.orgnih.gov

Fluorescence Correlation Spectroscopy (FCS) is a single-molecule technique that measures fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion time of fluorescently labeled molecules. springernature.com By analyzing these fluctuations, FCS can provide information about the size and aggregation state of Aβ(1-40) peptides in solution at physiological concentrations. springernature.comnih.gov The combination of FRET and FCS (FRET-FCS) has proven to be a highly sensitive method for detecting small subpopulations of Aβ oligomers. nih.govresearchgate.net

AssayPrincipleApplication in Aβ(1-40) ResearchKey Findings/Considerations
Thioflavin T (ThT) Increased fluorescence upon binding to β-sheet structures. eurogentec.comMonitoring fibril formation kinetics, screening inhibitors. eurogentec.comanaspec.comPrimarily detects mature fibrils; can influence aggregation. nih.govnih.govacs.org
FRET Energy transfer between donor and acceptor fluorophores in close proximity. rsc.orgStudying early oligomerization and monomer interactions. rsc.orgnih.govProvides distance-dependent information on molecular proximity.
FCS Analysis of fluorescence fluctuations to determine particle size and concentration. springernature.comCharacterizing early aggregation and oligomer formation in solution. springernature.comnih.govHighly sensitive for detecting small oligomeric species. nih.govresearchgate.net

Biochemical and Molecular Biology Techniques for Aβ(1-40) Studies

A variety of biochemical and molecular biology techniques are essential for the detection, quantification, and contextual understanding of Aβ(1-40) in biological samples.

ELISA and Western Blotting for Aβ(1-40) Detection and Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying Aβ(1-40) levels in various biological fluids and tissue extracts. dovepress.com Sandwich ELISAs, which utilize two different antibodies that bind to distinct epitopes on the Aβ(1-40) peptide, are commonly employed to ensure high specificity for the target peptide. cellsignal.com These assays are crucial for determining the concentration of both soluble and insoluble Aβ(1-40) in research and clinical settings. nih.gov However, studies have shown that different ELISA kits can yield varying results, and the measured levels of Aβ can be significantly lower than those detected by other methods like Western blotting. nih.gov

Western Blotting is a technique used to detect and semi-quantify Aβ(1-40) based on its molecular weight. sigmaaldrich.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. sigmaaldrich.com Western blotting can distinguish between monomeric and various oligomeric forms of Aβ(1-40), providing qualitative information about the aggregation state of the peptide. nih.gov While generally less quantitative than ELISA, it is a valuable tool for confirming the presence of Aβ(1-40) and assessing its different assembly forms in a sample. nih.govnih.gov

Gene Expression and Proteomic Profiling in Aβ(1-40) Contexts

Gene Expression Profiling techniques, such as microarrays and RNA sequencing, are used to investigate the downstream cellular effects of Aβ(1-40) by analyzing changes in messenger RNA (mRNA) levels. nih.gov These studies have revealed that exposure to Aβ(1-40) can alter the expression of genes involved in various cellular processes, including inflammation, oxidative stress, and mitochondrial metabolism. dovepress.comoup.com By examining gene expression in the brains of Alzheimer's disease (AD) patients and in animal models, researchers can identify pathways and molecular players that are affected by Aβ(1-40) pathology. nih.govescholarship.org For instance, studies have identified upregulation of inflammation and redox-related genes in the blood of mild AD patients. dovepress.com

Proteomic Profiling employs techniques like mass spectrometry to identify and quantify the array of proteins present in a given sample, such as amyloid plaques or cells treated with Aβ(1-40). mdpi.comresearchgate.net Proteomic analysis of amyloid plaques has revealed a complex composition beyond just Aβ peptides, including various amyloid-binding proteins that can modulate Aβ aggregation. nih.govd-nb.info In cell culture models, proteomic studies have shown that Aβ(1-40) can induce significant changes in the cellular proteome, affecting pathways related to RNA splicing, nuclear transport, and cytoskeletal regulation. mdpi.comresearchgate.netnih.gov

TechniquePrincipleApplication in Aβ(1-40) ResearchKey Findings/Considerations
ELISA Antibody-based quantification of Aβ(1-40) concentration. cellsignal.comMeasuring Aβ(1-40) levels in biological samples. dovepress.comHigh sensitivity and specificity, but results can vary between kits. nih.gov
Western Blotting Separation by size and detection with specific antibodies. sigmaaldrich.comIdentifying monomeric and oligomeric forms of Aβ(1-40). nih.govProvides qualitative information on aggregation state. nih.govnih.gov
Gene Expression Profiling Analysis of mRNA levels to determine changes in gene activity. nih.govInvestigating cellular responses to Aβ(1-40). dovepress.comoup.comIdentifies affected biological pathways and potential therapeutic targets. escholarship.org
Proteomic Profiling Large-scale identification and quantification of proteins. mdpi.comresearchgate.netCharacterizing the composition of amyloid plaques and cellular protein changes. nih.govd-nb.infoReveals complex protein interactions and downstream effects of Aβ(1-40). mdpi.comresearchgate.netnih.gov

Preclinical In Vivo Animal Models for Aβ(1-40) Research

Animal models are indispensable tools for investigating the pathological roles of Aβ(1-40) in a complex biological system and for testing potential therapeutic interventions.

Chemically-Induced Models and Invertebrate Models

Chemically-induced models involve the direct injection of Aβ(1-40) into the brains of animals, such as rhesus monkeys, to induce localized pathology. elsevier.es This approach allows for the study of the direct neurotoxic effects of Aβ(1-40) in a dose-dependent manner. elsevier.es

Invertebrate models , such as the fruit fly (Drosophila melanogaster) and the roundworm (Caenorhabditis elegans), offer several advantages for Aβ(1-40) research, including short lifecycles, genetic tractability, and suitability for high-throughput screening. nih.govdspacedirect.orgmdpi.com In these models, the expression of human Aβ can lead to phenotypes such as neurodegeneration, locomotor dysfunction, and reduced lifespan. elsevier.esmdpi.com These models have been successfully used to identify genetic modifiers of Aβ toxicity and to screen for compounds that can ameliorate Aβ-induced pathology. nih.govmdpi.com The nematode Globodera pallida has also been proposed as a non-transgenic invertebrate model to study the effects of different Aβ isoforms. dspacedirect.org Ascidians, as invertebrate chordates, provide an evolutionary link closer to humans and have been used to study the early stages of Aβ aggregation and its impact on neurological behavior. nih.gov

Imaging Techniques for Aβ(1-40) Pathology in Animal Models (e.g., PET)

Positron Emission Tomography (PET) has emerged as a crucial in vivo imaging modality for studying the pathology of amyloid-beta (Aβ), including the Aβ(1-40) isoform, in animal models of Alzheimer's disease. This non-invasive technique allows for the longitudinal tracking of Aβ deposition, providing valuable insights into disease progression and the efficacy of potential therapeutic interventions. The development of specific radioligands that bind to Aβ plaques has been pivotal to the success of PET imaging in this field.

A variety of transgenic animal models that recapitulate aspects of Alzheimer's disease pathology are utilized in these imaging studies. These models often overexpress human amyloid precursor protein (APP) with mutations that lead to the excessive production and deposition of Aβ peptides, including Aβ(1-40).

Radioligands for Aβ PET Imaging

Several classes of PET radioligands have been developed to visualize Aβ plaques. These tracers are designed to cross the blood-brain barrier and bind with high affinity and specificity to the β-sheet structures characteristic of amyloid fibrils.

One of the most well-characterized and widely used PET tracers for Aβ imaging is Pittsburgh Compound B, or [¹¹C]PiB. nih.gov It is a derivative of thioflavin T. nih.gov While highly effective, its short half-life due to the carbon-11 (B1219553) radioisotope has prompted the development of fluorine-18 (B77423) labeled tracers with longer half-lives, facilitating broader application. nih.gov Among the fluorine-18 labeled tracers, florbetapir (B607462) F 18, florbetaben F 18, and flutemetamol (B1248471) F 18 have received regulatory approval for clinical use and are also employed in preclinical animal studies. nih.govnih.gov

Another avenue of research involves the development of antibody-based PET radioligands. frontiersin.org These biologics can offer high specificity for different forms of Aβ aggregates. frontiersin.org For instance, radiolabeled antibodies have been engineered to cross the blood-brain barrier by targeting the transferrin receptor, enabling the in vivo visualization of Aβ pathology. frontiersin.orgacs.org

Table 1: Key PET Radioligands for Aβ Imaging in Animal Models

Radioligand Isotope Chemical Class Key Characteristics
[¹¹C]PiB ¹¹C Thioflavin Derivative Gold standard for Aβ imaging; short half-life. nih.gov
Florbetapir F 18 ¹⁸F Styrylpyridine Derivative FDA-approved; longer half-life than ¹¹C tracers. nih.gov
Florbetaben F 18 ¹⁸F Stilbene Derivative FDA-approved; allows for later imaging times. nih.gov
Flutemetamol F 18 ¹⁸F Thioflavin Derivative FDA-approved; structurally similar to PiB. nih.gov
[¹⁸F]FDDNP ¹⁸F Naphthalene Derivative One of the earliest small molecule PET tracers for Aβ. nih.gov
Antibody-based Ligands ¹²⁴I, ¹⁸F Biologic High specificity for various Aβ species; under development. frontiersin.orgacs.org

Research Findings from PET Imaging Studies in Animal Models

PET imaging studies in transgenic animal models have provided significant insights into the temporal and spatial progression of Aβ(1-40) pathology. These studies often correlate PET signal with post-mortem biochemical and immunohistochemical analyses to validate the imaging findings.

In a study utilizing APP/PS1 mice, a commonly used model of Alzheimer's disease, researchers demonstrated specific binding of [¹¹C]PiB to Aβ plaques. plos.org The PET results were cross-validated with ex vivo measurements, including ELISA for Aβx-40 and Aβx-42, and histological staining with Thioflavin S and antibodies against Aβ40 and Aβ42. plos.org The study confirmed that the cerebellum could serve as a suitable reference region for quantitative analysis in these animal models. plos.org

Challenges in small-animal PET imaging, such as lower image resolution compared to human studies, have been addressed through technological advancements and optimized imaging protocols. plos.org The ability to quantify the Aβ plaque burden in vivo allows for the longitudinal monitoring of disease progression and the evaluation of anti-amyloid therapies. plos.org For instance, a study using an antibody-based PET radioligand, [¹²⁴I]RmAb158-scFv8D3, successfully detected the reduction of Aβ in the brains of transgenic mice following treatment with a BACE-1 inhibitor. diva-portal.org

The quantitative measure often used in these studies is the standardized uptake value ratio (SUVR), which compares the tracer uptake in a region of interest (e.g., cortex) to a reference region with minimal specific binding (e.g., cerebellum). nih.gov

Table 2: Selected Research Findings from Aβ PET Imaging in Animal Models

Animal Model PET Tracer Key Findings Quantitative Data (Example)
APP/PS1 Mice [¹¹C]PiB Demonstrated specific in vivo binding to Aβ plaques, validated by histology and ELISA for Aβ40/42. plos.org SUVR significantly higher in transgenic vs. wild-type mice. plos.org
Tg-ArcSwe Mice [¹²⁴I]RmAb158-scFv8D3 Successfully monitored age-dependent increase in Aβ pathology and treatment-induced reduction. diva-portal.org SUVR correlated with brain Aβ levels. diva-portal.org
APP23 Mice [¹¹C]PiB Showed positive PIB binding, in contrast to some other mouse models, suggesting differences in plaque composition. nih.gov Higher cortical SUVR compared to wild-type mice. nih.gov
Rat Model (Aβ(1-40) injection) [¹⁸F]O-FEt-PIB Increased radioactivity was observed in the brain region where Aβ(1-40) was infused. amegroups.cn Activity difference value between hemispheres was approximately four times greater in model rats. amegroups.cn

The findings from these animal studies are instrumental in the development and validation of new PET tracers, enhancing our understanding of Aβ pathology and accelerating the development of novel diagnostics and therapeutics for Alzheimer's disease.

Preclinical Therapeutic Strategies Targeting Amyloid Beta 1 40 Pathways

Strategies to Inhibit Aβ(1-40) Production

The generation of Aβ(1-40) is a direct result of the sequential cleavage of the Amyloid Precursor Protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. openaccessjournals.com Consequently, inhibiting these enzymes has been a major focus of preclinical therapeutic development.

β-Secretase (BACE1) Inhibitors: BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a C-terminal fragment (C99), which is the immediate substrate for γ-secretase. openaccessjournals.com Preclinical studies have shown that BACE1 inhibitors can effectively reduce the production of both Aβ(1-40) and Aβ(1-42). For example, the third-generation BACE1 inhibitor LY3202626 demonstrated a reduction in Aβ(1-40) and Aβ(1-42) concentrations in the plasma and cerebrospinal fluid of preclinical models. frontiersin.org

γ-Secretase Inhibitors (GSIs) and Modulators (GSMs): The γ-secretase complex performs the final cleavage of C99 to generate Aβ peptides of varying lengths, primarily Aβ(1-40) and the more aggregation-prone Aβ(1-42). openaccessjournals.com

γ-Secretase Inhibitors (GSIs) are designed to block the enzymatic activity of the γ-secretase complex. In preclinical models, GSIs have been shown to lower brain Aβ concentrations. openaccessjournals.com For instance, the GSI RO4929097 demonstrated a dose-dependent decrease in the amount of secreted Aβ(1-40) in cell-based assays. nih.gov However, a significant challenge with GSIs is their lack of specificity, as they also inhibit the processing of other essential substrates, such as Notch, leading to potential toxicities. acs.org Some GSIs, like DAPT, have shown a paradoxical, biphasic effect, where low doses can unexpectedly increase Aβ(1-40) and Aβ(1-42) levels. plos.orgplos.org

γ-Secretase Modulators (GSMs) represent a more refined approach. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to shift the cleavage site. rupress.org This results in a selective reduction of the longer, more pathogenic Aβ peptides like Aβ(1-42) and, to a lesser extent, Aβ(1-40), while simultaneously increasing the production of shorter, less amyloidogenic forms like Aβ(1-37) and Aβ(1-38). acs.orgrupress.orgnih.gov Preclinical studies with the GSM BMS-932481 showed robust reductions of Aβ(1-40) and Aβ(1-42) in the plasma, brain, and cerebrospinal fluid of mice and rats. acs.org This mechanism avoids the inhibition of other signaling pathways like Notch, offering a potentially safer therapeutic window. acs.org

Strategy Compound Class Mechanism of Action Effect on Aβ(1-40)
Inhibition of Production β-Secretase InhibitorsBlocks the initial cleavage of APP, reducing the substrate for γ-secretase.Decrease
γ-Secretase Inhibitors (GSIs)Blocks the final cleavage of the APP C-terminal fragment.Decrease (though some show paradoxical increases at low doses) plos.org
γ-Secretase Modulators (GSMs)Alters the cleavage site of γ-secretase, favoring shorter Aβ peptides.Decrease rupress.orgnih.gov

Strategies to Prevent or Reverse Aβ(1-40) Aggregation

The transition of Aβ(1-40) monomers into soluble oligomers and insoluble fibrils is a central toxic event in amyloid pathology. Several preclinical strategies aim to interrupt this process.

A variety of small molecules, including natural compounds, have been investigated for their ability to block the initial stages of Aβ(1-40) aggregation. researchgate.net

Tramiprosate: This small molecule binds to soluble amyloid peptides, inhibiting their aggregation into oligomers and fibrils. frontiersin.org

Curcumin (CCN): In vitro studies have shown that curcumin can inhibit the formation of Aβ(1-40) fibrils and oligomers in a dose-dependent manner. mdpi.com It can also destabilize pre-formed fibrils by reducing their β-sheet content. mdpi.com

Resveratrol (RESV): This natural compound has been shown to bind to various forms of Aβ, with a preference for fibrillar aggregates, and can inhibit the cytotoxicity of Aβ oligomers. mdpi.com

Citrate: As an anionic surfactant, citrate has been hypothesized to reduce the hydrophobicity of Aβ(1-40) molecules through electrostatic interactions, thereby suppressing aggregation. nih.gov

Rifampicin: The anti-leprosy drug rifampicin has been found to inhibit the aggregation and fibril formation of synthetic Aβ(1-40) in a dose-dependent fashion. sciensage.info

Metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺) are known to play a role in promoting Aβ aggregation. nih.govnih.gov Strategies targeting these metal-Aβ interactions are being explored.

Metal Protein Attenuating Compounds (MPACs): These are metal chelators with a moderate affinity for metal ions that can cross the blood-brain barrier. exonpublications.com By correcting abnormal metal-Aβ interactions, they can inhibit Zn- and Cu-induced oligomerization of Aβ. exonpublications.com

Clioquinol: This chelator has been shown to significantly decrease iron-induced aggregation of Aβ peptides. nih.gov

XH1: A bifunctional molecule combining an amyloid-binding component with a metal-chelating element was shown to reduce Zn(II)-induced Aβ(1-40) aggregation in vitro. researchgate.net

Methionine Oxidation: The oxidation of the Methionine-35 (Met35) residue within the Aβ(1-40) sequence can affect its aggregation properties. mdpi.com When Met35 is oxidized to the more hydrophilic Met-sulfoxide, it can hamper the hydrophobic interactions that are critical for the aggregation process. Some metal compounds may promote this oxidation, suggesting a potential therapeutic strategy. mdpi.com

β-sheet breakers are short synthetic peptides designed to interfere with the conformational changes that lead to fibril formation. nih.gov They often mimic the central hydrophobic region of Aβ (residues 17-21) that is crucial for aggregation. nih.gov

These peptides are designed to bind to Aβ monomers or early aggregates, preventing the adoption of the β-sheet structure that is characteristic of amyloid fibrils. nih.govrsc.org

Preclinical studies using Thioflavin T fluorescence and circular dichroism have confirmed that β-sheet breaker peptides can inhibit in vitro fibril formation and prevent the folding of Aβ(1-40) into β-sheets. nih.govnih.gov

One study identified Ac-LPFFN-NH2 as a particularly effective β-sheet breaker, showing a higher efficiency in inhibiting Aβ(1-40) aggregation and stabilizing its native α-helical structure compared to other variants. nih.govnih.gov Another computational study predicted that the peptide LPFFD inhibits the fibrillogenesis of full-length Aβ better than the peptide KLVFF. acs.org The mechanism is thought to involve π–π stacking interactions between the aromatic residues of the inhibitor and the phenylalanine residues of the Aβ peptide. mdpi.com

Strategy Compound/Class Mechanism of Action Effect on Aβ(1-40)
Aggregation Inhibition Small Molecules (e.g., Curcumin, Tramiprosate)Bind to Aβ monomers or oligomers, preventing further assembly. frontiersin.orgmdpi.comInhibits Fibrillization
Metal Chelators (e.g., Clioquinol)Sequester metal ions (Fe, Cu, Zn) that promote aggregation. nih.govReduces Metal-Induced Aggregation
β-Sheet Breakers (e.g., Ac-LPFFN-NH2)Peptides that bind to Aβ and disrupt the formation of β-sheet structures. nih.govInhibits Fibrillization & Disassembles Fibrils

Strategies to Enhance Aβ(1-40) Clearance

Enhancing the natural removal mechanisms of Aβ(1-40) from the brain is another key therapeutic goal. This involves enzymatic degradation and transport-mediated clearance.

Immunotherapy: This is one of the most extensively studied clearance strategies.

Passive Immunotherapy involves the direct administration of monoclonal antibodies that target Aβ. Antibodies like Bapineuzumab (a humanized version of the murine 3D6) and Gantenerumab bind to soluble and fibrillar forms of Aβ, promoting their clearance via microglial phagocytosis. nih.govexonpublications.comnih.gov

Active Immunotherapy uses Aβ peptide fragments as a vaccine to stimulate the patient's own immune system to produce anti-Aβ antibodies. nih.govgums.ac.ir The first active vaccine tested in trials, AN1792, consisted of a pre-aggregated synthetic Aβ42 peptide. gums.ac.ir

Enzymatic Degradation: Several enzymes, known as Aβ-degrading enzymes, are capable of catabolizing the peptide.

Neprilysin (NEP): A key enzyme in Aβ degradation, NEP has been shown to metabolize Aβ(1-40). en-journal.org Preclinical strategies focus on enhancing NEP expression and activity through pharmaceutical agents or gene therapy. frontiersin.orgacs.org

Insulin-Degrading Enzyme (IDE): IDE is another major enzyme involved in Aβ clearance. nih.gov

Endothelin-Converting Enzyme (ECE): ECEs primarily degrade Aβ at intracellular sites within acidic compartments. mdpi.com

Angiotensin-Converting Enzyme (ACE): ACE contributes to clearance by accelerating the degradation of both Aβ(1-40) and Aβ(1-42), thereby preventing their aggregation. mdpi.com

Transport-Mediated Clearance: Enhancing the transport of Aβ across the blood-brain barrier (BBB) is another promising avenue. Upregulating transporters such as the low-density lipoprotein receptor-related protein 1 (LRP1) can accelerate the removal of Aβ from the brain into the peripheral circulation. abcam.com The "peripheral sink" hypothesis suggests that lowering Aβ levels in the blood can create a gradient that draws the peptide out of the brain, a mechanism potentially leveraged by some immunotherapies. nih.gov

Immunotherapeutic Approaches (Active and Passive Immunization, Preclinical Focus)

Immunotherapeutic strategies targeting Amyloid-beta (Aβ) peptides represent a significant area of preclinical research. These approaches are broadly categorized into active and passive immunization, both aiming to enhance the clearance of Aβ, including the Aβ(1-40) species.

Active Immunization: This strategy involves administering an Aβ-related antigen to stimulate the host's immune system to produce its own antibodies. Preclinical studies in transgenic mouse models have demonstrated the potential of this approach. For instance, the first active vaccination trial in a mouse model for Alzheimer's disease (AD) showed that immunization with Aβ1-42 could reduce the Aβ plaque burden. nih.gov One of the pioneering active immunotherapies, AN1792, was found to prevent the onset of Aβ-related pathology in young PDAPP mice and reduce the progression of plaque formation in older mice. frontiersin.org Another vaccine candidate, ABvac40, specifically targets the C-terminus of Aβ40 and is designed to act on monomeric, oligomeric, and insoluble forms of Aβ. nih.gov Preclinical research on a vaccine using the engineered peptide SDPM1 in APPswePSEN1dE9 mice showed a reduction in brain Aβ amyloid plaque burden and levels of both Aβ(1-40) and Aβ(1-42). nih.gov This was observed in both young mice treated before significant plaque development and in older mice with existing amyloid pathology. nih.gov

Passive Immunization: This approach involves the direct administration of externally produced monoclonal antibodies that target Aβ. This method bypasses the need for the patient to mount an immune response. nih.govmdpi.com Preclinical studies have shown that peripheral administration of anti-Aβ monoclonal antibodies can lead to a reduction in Aβ plaque burden. nih.gov One proposed mechanism for this is Fc receptor-mediated phagocytosis by microglial cells. nih.gov The murine version of Solanezumab, m266, was found to be specific for soluble Aβ monomers and was more effective at clearing the more soluble Aβ40 than Aβ42. frontiersin.org Following a single intravenous injection in PDAPP mice, m266 led to a dramatic increase in plasma antibody-Aβ complexes. frontiersin.org Another antibody, mE8-IgG2a, when administered to aged PDAPP mice, entered the brain, bound to plaques, and resulted in a significant decrease in Aβ42 levels in hippocampal and cortical lysates. frontiersin.org

Immunization Strategy Therapeutic Agent Preclinical Model Key Findings on Aβ(1-40) or General Aβ
Active Immunization SDPM1 Peptide APPswePSEN1dE9 mice Lowered brain Aβ(1-40) and Aβ(1-42) peptide levels. nih.gov
Active Immunization AN1792 (Aβ1-42) PDAPP mice Prevented onset of Aβ-related pathology and reduced plaque progression. frontiersin.org
Active Immunization ABvac40 --- Designed to target the C-terminus of Aβ40. nih.gov
Passive Immunization m266 (murine Solanezumab) PDAPP mice Greater effect on clearing the more soluble Aβ40 than Aβ42. frontiersin.org
Passive Immunization P4D6 (SDPM1-mimotope Ab) APPswePSEN1dE9 mice Lowered brain amyloid plaque burden. nih.gov
Passive Immunization mE8-IgG2a Aged PDAPP mice Entered the brain and bound to plaques, associated with microglial convergence. frontiersin.org

Modulation of Enzymatic Degradation Pathways

The steady-state levels of Aβ in the brain are maintained by a balance between its production and clearance. A key clearance mechanism is enzymatic degradation by Aβ-degrading enzymes (AβDEs). en-journal.org Preclinical research has focused on modulating the activity of these enzymes to enhance the breakdown of Aβ(1-40).

Several proteases have been identified as Aβ-degrading enzymes, including Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE). tandfonline.com These enzymes are considered major catabolic enzymes for Aβ. biorxiv.org

Neprilysin (NEP): NEP is a zinc metalloendopeptidase primarily localized at presynaptic terminals, suggesting it can degrade Aβ as it is released. tandfonline.com Preclinical studies using NEP-deficient mice have demonstrated its importance; a partial deficiency was correlated with reduced degradation of Aβ peptides. nih.gov Conversely, overexpressing NEP in amyloid-depositing transgenic mice has been shown to slow or even reverse Aβ deposition. nih.gov Studies comparing NEP and IDE in AppNL-F knockout mice found that NEP deficiency accelerated Aβ plaque formation more significantly than IDE deficiency. nih.govciteab.com Further research indicates that NEP is primarily responsible for the degradation of insoluble, amyloidogenic Aβ species. biorxiv.org

Insulin-Degrading Enzyme (IDE): IDE is another crucial enzyme in Aβ catabolism. Unlike NEP, IDE preferentially degrades soluble, monomeric forms of Aβ, with a particular impact on soluble Aβ40. biorxiv.orgmdpi.com Preclinical models with IDE deficiency show an increase primarily in soluble Aβ levels rather than a pronounced increase in plaque burden. mdpi.com In side-by-side comparisons, IDE deficiency led to a specific increase in soluble Aβ40, whereas NEP deficiency resulted in a significant increase in insoluble Aβ. biorxiv.org This suggests that while both enzymes are important, they may target different pools of Aβ.

Other enzymes such as Endothelin-Converting Enzyme (ECE) and Angiotensin-Converting Enzyme (ACE) have also been implicated in Aβ degradation in preclinical studies. tandfonline.commdpi.com Overexpression of ECE-2 in the hippocampus of a mouse model of AD was shown to reduce amyloid load and improve cognitive deficits. mdpi.com

Enzyme Primary Substrate Preference Effect of Deficiency in Preclinical Models Effect of Overexpression in Preclinical Models
Neprilysin (NEP) Insoluble, amyloidogenic Aβ biorxiv.org Accelerates Aβ plaque formation. nih.govciteab.com Slows or reverses Aβ deposition. nih.gov
Insulin-Degrading Enzyme (IDE) Soluble, monomeric Aβ (primarily Aβ40) biorxiv.orgmdpi.com Increases levels of soluble Aβ. mdpi.com ---
Endothelin-Converting Enzyme (ECE) Aβ peptides tandfonline.com --- Reduces amyloid load and improves cognitive deficits (ECE-2). mdpi.com
Angiotensin-Converting Enzyme (ACE) Aβ(1-40) and Aβ(1-42) peptides mdpi.com --- Inhibits Aβ aggregation and deposition in vitro. nih.gov

Enhancement of Aβ(1-40) Transport Mechanisms

The transport of Aβ peptides across the blood-brain barrier (BBB) is a critical component of its clearance from the brain. abcam.com This bidirectional transport is mediated by specific receptors. Preclinical strategies have explored modulating these transport mechanisms to favor the efflux of Aβ(1-40) from the brain into the peripheral circulation.

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): LRP1 is a key receptor that mediates the efflux of Aβ from the brain to the blood. abcam.com It is expressed on neurons, glia, and endothelial cells of the BBB. en-journal.org Preclinical studies have shown that LRP1 binds to both Aβ(1-40) and Aβ(1-42) to facilitate their removal from the brain. en-journal.org In fact, LRP1-mediated transport of Aβ(1-40) across the BBB is significantly faster than clearance via interstitial fluid bulk flow. mdpi.com Research has shown that factors that decrease LRP1 expression, such as high cholesterol, can lead to Aβ transport disorders at the BBB. nih.gov Conversely, enhancing LRP1 function is a therapeutic target. For example, a preclinical study demonstrated that 1,25-dihydroxyvitamin D3 increased the expression of LRP1 both in vivo and in vitro, which enhanced the brain-to-blood efflux of Aβ(1-40). nih.gov

Receptor for Advanced Glycation End products (RAGE): In contrast to LRP1, RAGE is the primary receptor mediating the influx of Aβ from the circulation into the brain. abcam.com In pathological conditions, RAGE expression is often upregulated at the BBB. ahajournals.org Preclinical research aims to inhibit RAGE-mediated influx. For instance, in an in vitro BBB model, the RAGE inhibitor FPS-ZM1 was found to reduce the passage of Aβ42 across the endothelial barrier. nih.gov Studies have also shown that high cholesterol can increase RAGE expression in cerebral microvascular endothelial cells, potentially exacerbating Aβ accumulation. nih.gov The balance between LRP1-mediated efflux and RAGE-mediated influx is therefore crucial for maintaining Aβ homeostasis. ahajournals.org

Other transporters, such as P-glycoprotein and other members of the ATP-binding cassette (ABC) transporter family, also contribute to the efflux of Aβ from the brain. abcam.comfrontiersin.org

Transport Mechanism Receptor/Transporter Function Preclinical Modulation Strategy Outcome of Modulation
Efflux (Brain to Blood) LRP1 Mediates transport of Aβ out of the brain. abcam.com Upregulation via 1,25-dihydroxyvitamin D3. nih.gov Enhanced Aβ(1-40) efflux. nih.gov
Influx (Blood to Brain) RAGE Mediates transport of Aβ into the brain. abcam.com Inhibition with FPS-ZM1 (in vitro). nih.gov Reduced Aβ passage across the BBB model. nih.gov
Efflux (Brain to Blood) P-glycoprotein (ABCB1) Efflux pump for Aβ. abcam.com --- ---
Efflux (Brain to Blood) ABC Transporters Removal of toxic peptides like Aβ. frontiersin.org --- ---

Q & A

Q. How do post-translational modifications (PTMs) of Aβ1-40 alter its pathogenicity, and what techniques detect these modifications?

  • Methodological Answer : PTMs like pyroglutamation or oxidation enhance aggregation. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electron transfer dissociation (ETD) to identify modifications. Immunoprecipitation with PTM-specific antibodies (e.g., anti-pGlu Aβ) enables targeted analysis in cerebrospinal fluid (CSF) or tissue .

Tables for Methodological Reference

Parameter Basic Research Advanced Research
Detection Sensitivity ELISA (9.38 pg/mL) LC-MS/MS (sub-pg/mL)
Aggregation Monitoring ThT fluorescence Magnetooptical tracking
Structural Analysis CD spectroscopy Cryo-EM/TEM
QC Metrics HPLC purity (>97%) AAA/TFA quantification

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